molecular formula C26H27ClN4O2 B2892522 3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide CAS No. 1206991-94-7

3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide

Cat. No. B2892522
CAS RN: 1206991-94-7
M. Wt: 462.98
InChI Key: WIPKNDZXLRPBPC-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C26H27ClN4O2 and its molecular weight is 462.98. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Research into similar imidazole and isoxazole compounds has shown promising antitumor activities. For example, studies on imidazotetrazines have highlighted their broad-spectrum antitumor properties against leukemia, suggesting potential chemotherapeutic applications (Stevens et al., 1984). These findings indicate that compounds with imidazole cores could act as prodrugs or active agents in cancer treatment strategies.

Antibacterial and Antifungal Properties

Compounds derived from imidazole and benzoxazole groups have been explored for their antibacterial and antifungal effects. A study on N-heterocyclic carbene-silver(I) acetate complexes derived from imidazole showed weak to medium inhibition against bacterial growth, including against strains like Escherichia coli and Staphylococcus aureus (Streciwilk et al., 2014). This suggests potential applications in developing antimicrobial agents from structurally similar compounds.

Synthesis and Chemical Reactions

The synthesis and functionalization reactions of compounds containing imidazole, isoxazole, and related heterocycles have been extensively studied. For instance, rearrangements and cyclocondensations involving isocyanate carboxamide intermediates are foundational in creating diverse heterocyclic compounds (Azizian et al., 2000). These synthetic methodologies are crucial for the development of new pharmaceuticals and materials.

Anti-inflammatory and Analgesic Activities

Research on imidazothiazole derivatives has revealed significant anti-inflammatory and analgesic activities. Certain derivatives have shown comparable effects to indomethacin, a well-known anti-inflammatory drug, in reducing nitrite levels in cell assays, suggesting potential for pain management and anti-inflammatory treatments (Soyer Can et al., 2021).

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O2/c1-16-23(24(30-33-16)19-7-3-4-8-20(19)27)26(32)28-15-17-11-13-18(14-12-17)25-29-21-9-5-6-10-22(21)31(25)2/h3-10,17-18H,11-15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPKNDZXLRPBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCC(CC3)C4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.